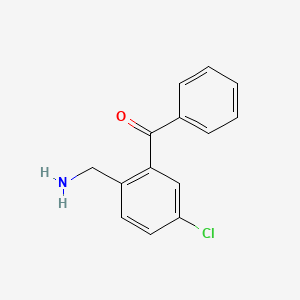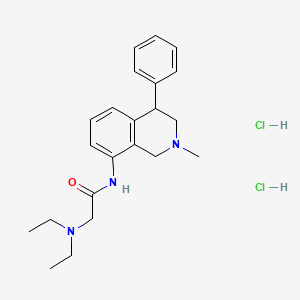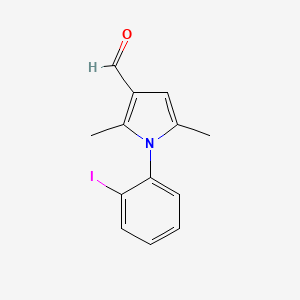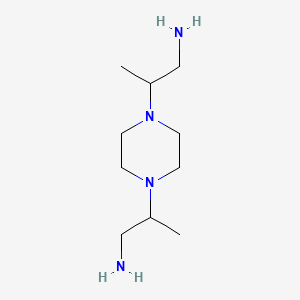![molecular formula C9H13NO2 B13790182 Methanol, [(4-methylphenyl)imino]bis-(9CI)](/img/structure/B13790182.png)
Methanol, [(4-methylphenyl)imino]bis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanol, [(4-methylphenyl)imino]bis-(9CI) is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.205 g/mol . This compound is also known by its synonym, N,N-bis(hydroxymethyl)-4-methylaniline . It is characterized by the presence of a methanol group and a 4-methylphenyl group connected through an imino linkage.
Vorbereitungsmethoden
The synthesis of Methanol, [(4-methylphenyl)imino]bis-(9CI) typically involves the reaction of 4-methylaniline with formaldehyde under specific conditions . The reaction is carried out in the presence of an acid catalyst, which facilitates the formation of the imino linkage. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
Methanol, [(4-methylphenyl)imino]bis-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding quinones, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
Methanol, [(4-methylphenyl)imino]bis-(9CI) has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is employed in the study of enzyme mechanisms and protein interactions . Additionally, it is used in the industry for the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of Methanol, [(4-methylphenyl)imino]bis-(9CI) involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes within cells . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Methanol, [(4-methylphenyl)imino]bis-(9CI) can be compared with other similar compounds, such as N,N-bis(hydroxymethyl)-aniline and N,N-bis(hydroxymethyl)-toluidine . These compounds share similar structural features but differ in the substitution pattern on the aromatic ring. The presence of the 4-methyl group in Methanol, [(4-methylphenyl)imino]bis-(9CI) imparts unique chemical and physical properties, making it distinct from its analogs .
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
[N-(hydroxymethyl)-4-methylanilino]methanol |
InChI |
InChI=1S/C9H13NO2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-5,11-12H,6-7H2,1H3 |
InChI-Schlüssel |
MLFCNLRFJPLGOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one](/img/structure/B13790106.png)
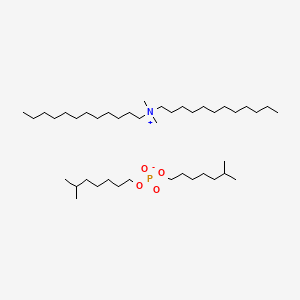
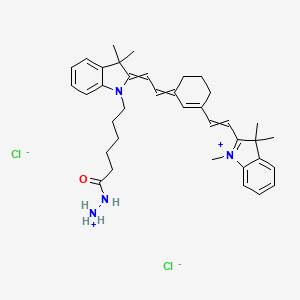
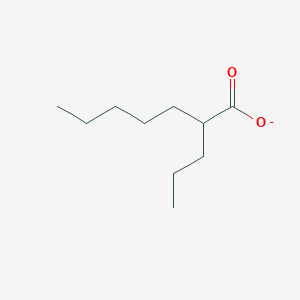
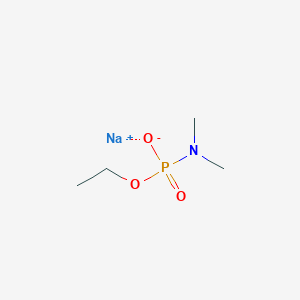
![2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]-](/img/structure/B13790140.png)
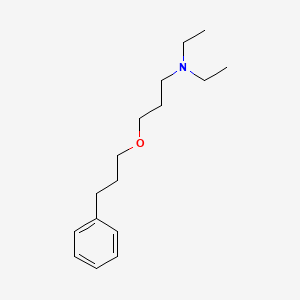
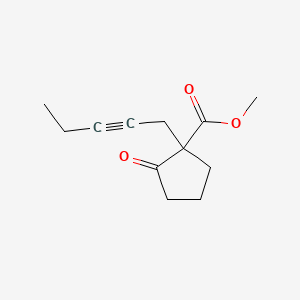
![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)
